2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
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Description
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C25H24ClN5O3 and its molecular weight is 477.95. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with enzymes such as acetylcholinesterase
Cellular Effects
Given its structural similarity to known acetylcholinesterase inhibitors , it may influence cell function by modulating cholinergic signaling pathways
Molecular Mechanism
It is possible that it may bind to and inhibit acetylcholinesterase, an enzyme crucial for acetylcholine hydrolysis This could potentially lead to an increase in acetylcholine levels, impacting neurotransmission
Biological Activity
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic molecule that combines multiple pharmacophoric elements, including oxadiazole and piperazine moieties. This structural diversity suggests potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features:
- Oxadiazole Ring : Known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
- Pyrrole Moiety : Contributes to the compound's ability to interact with biological targets.
- Piperazine Group : Often associated with psychoactive properties and can enhance binding affinity to certain receptors.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance:
- Antibacterial Effects : Compounds similar to the target molecule have shown significant activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives have demonstrated efficacy against fungal pathogens like Candida albicans .
Anticancer Activity
The incorporation of oxadiazole in drug design has been linked to anticancer properties:
- Mechanism of Action : Oxadiazoles can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases .
- Case Studies : In vitro studies have reported that related compounds exhibit cytotoxicity against breast cancer cell lines (e.g., MCF-7) .
Anti-inflammatory Activity
Research indicates that compounds containing piperazine and oxadiazole can exhibit anti-inflammatory effects:
- In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers in carrageenan-induced edema assays .
Comparative Analysis of Related Compounds
To better understand the biological activity of the target compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and activities:
Compound Name | Main Features | Biological Activity |
---|---|---|
5-(4-Chlorophenyl)-1,3-thiazole derivative | Contains thiazole moiety | Antimicrobial |
Oxadiazole-based compound | Contains oxadiazole moiety | Anti-inflammatory |
Pyrrolidine analog | Pyrrolidine core | Neuroprotective |
3-(3-Chlorophenyl)-1,2,4-oxadiazol derivatives | Exhibits cytotoxicity | Anticancer |
Research Findings
Recent studies have provided insights into the synthesis and biological evaluation of oxadiazole-containing compounds. Key findings include:
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O3/c1-33-22-10-3-2-8-20(22)29-12-14-30(15-13-29)23(32)17-31-11-5-9-21(31)25-27-24(28-34-25)18-6-4-7-19(26)16-18/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVXJVXMHSRUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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